2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(3-methylpyridin-2-yl)acetamide
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Overview
Description
2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(3-methylpyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(3-methylpyridin-2-yl)acetamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Pyridinyl Group: The 3-methylpyridin-2-yl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions could target the isoxazole ring or the acetamide group, potentially leading to ring opening or amine formation.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a phenol, while reduction of the isoxazole ring could result in an open-chain amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(3-methylpyridin-2-yl)acetamide would depend on its specific biological target. Generally, isoxazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The methoxyphenyl and pyridinyl groups may enhance binding affinity and specificity to these targets.
Comparison with Similar Compounds
Similar Compounds
2-(5-phenylisoxazol-3-yl)-N-(3-methylpyridin-2-yl)acetamide: Lacks the methoxy group, which may affect its biological activity.
2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(3-methylpyridin-2-yl)acetamide: Contains a chloro group instead of a methoxy group, potentially altering its reactivity and interactions.
2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(2-methylpyridin-3-yl)acetamide: Variation in the position of the methyl group on the pyridine ring, which may influence its properties.
Uniqueness
The presence of the methoxy group and the specific positioning of the pyridinyl group in 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(3-methylpyridin-2-yl)acetamide contribute to its unique chemical and biological properties. These structural features may enhance its potential as a drug candidate or its utility in various scientific applications.
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(3-methylpyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-4-3-9-19-18(12)20-17(22)11-14-10-16(24-21-14)13-5-7-15(23-2)8-6-13/h3-10H,11H2,1-2H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCDEZAKIHVLKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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